BMS-986094

Beschreibung

BMS-986094 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a prodrug of 2'-C-methylguanosine and antiviral agent

Eigenschaften

IUPAC Name |

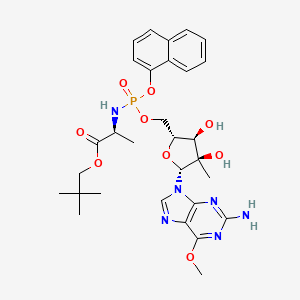

2,2-dimethylpropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N6O9P/c1-17(26(38)42-15-29(2,3)4)35-46(40,45-20-13-9-11-18-10-7-8-12-19(18)20)43-14-21-23(37)30(5,39)27(44-21)36-16-32-22-24(36)33-28(31)34-25(22)41-6/h7-13,16-17,21,23,27,37,39H,14-15H2,1-6H3,(H,35,40)(H2,31,33,34)/t17-,21+,23+,27+,30+,46?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXGICNMLCGLHJ-RSKRLRQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC(C)(C)C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)O)O)OC4=CC=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC(C)(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C2N=C(N=C3OC)N)(C)O)O)OC4=CC=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39N6O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154017 |

Source

|

| Record name | INX 08189 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234490-83-5 |

Source

|

| Record name | N-(2′-C-Methyl-6-O-methyl-P-1-naphthalenyl-5′-guanylyl)-L-alanine 2,2-dimethylpropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234490-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | INX 08189 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234490835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986094 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INX 08189 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-986094 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F4AD749Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-986094: A Technical Overview of a Potent HCV Inhibitor and its Cardiotoxic Liability

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986094 (also known as INX-08189) is a phosphoramidate prodrug of 2'-C-methyl-6-O-methylguanosine, designed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Despite demonstrating significant antiviral potency in preclinical studies, its clinical development was halted during Phase II trials due to unexpected and severe cardiotoxicity. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical efficacy, and the toxicological findings that led to the discontinuation of this compound. Detailed experimental protocols and collated quantitative data are presented to offer a thorough understanding of the scientific investigations surrounding this compound.

Chemical Structure and Properties

This compound is a nucleotide analog prodrug designed for efficient delivery into hepatocytes, the primary site of HCV replication.

-

Chemical Name: (2R)-neopentyl (((2R,3R,4R,5R)-5-(2-amino-6-methoxy-9H-purin-9-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methyl)(naphthalen-1-yloxy)phosphor-amido)propanoate

-

Molecular Formula: C₃₀H₃₉N₆O₉P[1]

-

Alternative Names: INX-08189, INX-189[1]

-

SMILES: C[C@]1(O)--INVALID-LINK--O--INVALID-LINK--(C)C)=O)C)=O">C@H[C@H]1O[1]

The structure incorporates a phosphoramidate moiety to enhance cell permeability and a 6-O-methyl group on the guanine base, which are key features of its prodrug design.[2]

Mechanism of Action and Antiviral Activity

This compound is designed to be intracellularly converted to its active triphosphate form, which then acts as a competitive inhibitor of the HCV NS5B polymerase.

Signaling Pathway: Prodrug Activation and Polymerase Inhibition

Caption: Intracellular activation of this compound to its active triphosphate form, which inhibits HCV NS5B polymerase.

Preclinical Antiviral Potency

This compound demonstrated potent activity against various HCV genotypes in in vitro replicon assays.

| Parameter | Genotype 1b | Genotype 1a | Genotype 2a | Reference |

| EC₅₀ (72h) | 10 ± 6 nM | 12 nM | 0.9 nM | [3][4] |

| EC₅₀ (24h) | 35 ± 8 nM | - | - | [3][4] |

| EC₉₀ (72h) | - | - | - | |

| 2'-C-MeGTP for EC₉₀ | 2.43 ± 0.42 pmol/10⁶ cells | - | - | [4] |

| CC₅₀ (Huh-7 cells) | 7.01 µM | - | - | [3] |

Pharmacokinetics

Pharmacokinetic studies in animal models indicated favorable properties for oral administration.

| Species | Dose (p.o.) | Key Findings | Reference |

| Rat | 3-300 mg/kg | Liver 2'-C-MeGTP concentrations were proportional to the dose and sustained for over 24 hours. | [3][4] |

| Cynomolgus Monkey | 25 mg/kg | Efficiently extracted from portal circulation by the liver. | [3] |

| Cynomolgus Monkey | 15 or 30 mg/kg/day for 3 weeks | The nucleoside metabolite M2 was the major plasma analyte. | [3] |

Cardiotoxicity

The clinical development of this compound was terminated due to severe cardiotoxicity observed in a Phase II study, including one fatality from heart failure.[5][6][7] Subsequent investigations focused on elucidating the mechanism of this toxicity.

Clinical Observations

| Finding | Details | Reference |

| Hospitalizations | 9 patients were hospitalized. | [5][7] |

| Cardiac Dysfunction | 14 out of 34 patients showed evidence of cardiac dysfunction. | [1][8] |

| Left Ventricular Ejection Fraction (LVEF) | Significant reductions in LVEF were observed. | [1] |

In Vitro Cardiotoxicity Studies

Studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) revealed concentration- and time-dependent cardiotoxic effects.

| Parameter | Concentration | Time | Effect | Reference |

| Contraction Dysfunction | 0.3–3 µM | Long-term | Induced dysfunction | [9] |

| Calcium Transient | Concentration- and time-dependent | - | Decreased calcium amplitude | [9][10] |

| Gene Expression | - | 24, 48, 96, 144 hr | Decreased expression of CACNA1C, RYR2, and NCX1 | [9] |

| Cytotoxicity | - | 24, 48, 96, 144 hr | Decreased expression of cTnI and MYH7 | [9] |

Mitochondrial Toxicity Assessment

Initial preclinical studies suggested a lack of mitochondrial toxicity.[4][11] However, further investigations were conducted following the clinical adverse events.

| Cell Line | Concentration | Time | Effect on Mitochondrial Copy Number | Reference |

| CEM cells | 20 µM | 3 days | ~11% decrease | [3][11] |

| CEM cells | 1 µM | 14 days | No effect | [3] |

| HepG2 cells | - | - | No alteration | [3] |

Experimental Protocols

HCV Replicon Assay

Objective: To determine the in vitro antiviral potency of this compound.

-

Cell Lines: Huh-7 cells stably harboring subgenomic HCV replicons (e.g., genotype 1b) containing a luciferase reporter gene were used.[5][12]

-

Compound Preparation: this compound was serially diluted in DMSO to create a 10-point dose-titration curve.[12]

-

Assay Procedure:

-

Replicon-harboring cells were seeded in 384-well plates.

-

Diluted compound was added to the wells.

-

Plates were incubated for 72 hours at 37°C.[12]

-

-

Data Analysis:

-

Luciferase activity was measured to quantify HCV replication.

-

A cytotoxicity assay (e.g., using calcein AM) was performed in parallel to determine the effect on cell viability.[12]

-

EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values were calculated using non-linear regression.[12]

-

In Vitro Cardiotoxicity Assessment using hiPSC-CMs

Objective: To evaluate the chronic effects of this compound on cardiomyocyte function.

-

Cell Culture: Cryopreserved human iPSC-CMs were thawed and plated on collagen-coated plates. Cells were maintained for approximately 10 days until they exhibited synchronous beating.[13]

-

Drug Treatment: Cells were exposed to various concentrations of this compound (e.g., 0.3-3 µM) or vehicle control (DMSO) for an extended period (e.g., up to 144 hours).[9][13]

-

Contractility Analysis:

-

Calcium Imaging:

-

Cells were loaded with a calcium-sensitive fluorescent dye.

-

Changes in intracellular calcium concentration were measured to assess calcium transients.[9]

-

-

Gene Expression Analysis:

-

Total RNA was extracted from treated cells at various time points.

-

Quantitative PCR was performed to measure the expression levels of genes related to calcium handling (CACNA1C, RYR2, NCX1) and cardiac structure (cTnI, MYH7).[9]

-

Experimental Workflow: Cardiotoxicity Investigation

Caption: Workflow for investigating the cardiotoxicity of this compound using hiPSC-derived cardiomyocytes.

Mitochondrial Toxicity "Glucose-Galactose" Assay

Objective: To assess the potential for this compound to induce mitochondrial dysfunction.

-

Cell Culture: HepG2 cells are cultured in two types of media: one containing high glucose and the other where glucose is replaced by galactose. The galactose medium forces cells to rely on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants.[14][15]

-

Drug Exposure: Cells in both media types are exposed to various concentrations of this compound for a defined period (e.g., 24-72 hours).

-

Viability Assessment: Cell viability is measured using a standard assay (e.g., MTS or ATP-based luminescence).

-

Data Analysis: A significantly greater reduction in cell viability in the galactose medium compared to the glucose medium indicates potential mitochondrial toxicity.

Conclusion

This compound is a potent inhibitor of HCV replication that unfortunately exhibited severe cardiotoxicity in clinical trials, leading to its discontinuation. While initial preclinical toxicology in animal models did not predict this outcome, subsequent in vitro studies using human iPSC-derived cardiomyocytes have provided valuable insights into the potential mechanisms of this toxicity, highlighting effects on calcium handling and cardiac gene expression. The case of this compound underscores the challenges in preclinical to clinical translation of safety data and emphasizes the importance of utilizing advanced in vitro models, such as hiPSC-CMs, in early drug development to better predict potential human toxicities.

References

- 1. Understanding this compound Cardiotoxicity Using Human iPSC-Derived Cardiomyocytes - Evotec [evotec.com]

- 2. Design, synthesis and evaluation of a novel double pro-drug: INX-08189. A new clinical candidate for hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detecting this compound Cardiotoxicity Using Chronic Multiplatform Assay - Evotec [evotec.com]

- 4. INX-08189, a phosphoramidate prodrug of 6-O-methyl-2'-C-methyl guanosine, is a potent inhibitor of hepatitis C virus replication with excellent pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Chronic cardiotoxicity assessment of this compound, a guanosine nucleotide analogue, using human iPS cell-derived cardiomyocytes [jstage.jst.go.jp]

- 10. Chronic cardiotoxicity assessment of this compound, a guanosine nucleotide analogue, using human iPS cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. INX-08189, a Phosphoramidate Prodrug of 6-O-Methyl-2′-C-Methyl Guanosine, Is a Potent Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of GLP-26 as a Potent Hepatitis B Virus Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach [frontiersin.org]

The Rise and Fall of BMS-986094: A Technical Analysis of a Promising HCV Inhibitor Derailed by Toxicity

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Development, and Discontinuation of the Hepatitis C Virus Inhibitor BMS-986094.

This compound (formerly known as INX-189) emerged as a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, representing a promising therapeutic candidate in the fight against chronic HCV infection. Developed by Inhibitex, which was later acquired by Bristol Myers Squibb (BMS), the compound demonstrated significant antiviral activity in preclinical studies. However, its journey was abruptly halted during Phase II clinical trials due to unforeseen and severe cardiac and renal toxicity, culminating in a patient fatality. This technical guide provides a comprehensive overview of the discovery, development, and subsequent investigation into the toxicity of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Discovery and Preclinical Development

This compound is a phosphoramidate prodrug of 2'-C-methylguanosine, designed to efficiently deliver the active triphosphate form to the liver, the primary site of HCV replication. The development rights were initially acquired by Inhibitex from Cardiff University in 2007.[1] The compound showed potent and selective inhibition of HCV replication across various genotypes in in-vitro assays.

In Vitro Antiviral Activity and Cytotoxicity

This compound exhibited potent antiviral activity against different HCV genotypes in cell-based replicon assays. The 50% effective concentration (EC50) values were in the nanomolar range, indicating strong inhibition of viral replication. Cytotoxicity, assessed by the 50% cytotoxic concentration (CC50), was observed at significantly higher concentrations, suggesting a favorable initial therapeutic index.

| Parameter | Cell Line | HCV Genotype | Value |

| EC50 | Huh-7 | 1b | 10 nM (72h) |

| Huh-7 | 1a | 12 nM (72h) | |

| Huh-7 | 2a | 0.9 nM (72h) | |

| Huh-7 | Not Specified | 35 nM (24h)[2] | |

| CC50 | Huh-7 | - | 7.01 µM[2] |

| A549 | - | 7.8 µM | |

| CCRF-CEM | - | 8.7 µM[2] | |

| HeLa | - | 13.4 µM |

Preclinical Toxicology in Cynomolgus Monkeys

Toxicology studies in cynomolgus monkeys were conducted to assess the safety profile of this compound before advancing to human trials. While initial studies suggested a manageable safety profile, later investigative studies following the clinical trial halt revealed significant toxicities at higher doses and longer treatment durations.

| Study Duration | Dose Levels (Oral) | Key Findings |

| 3 weeks - 1 month | 15 mg/kg/day, 30 mg/kg/day | Pronounced cardiac and renal toxicities observed in some monkeys at 30 mg/kg/day.[3] No significant changes in mitochondrial DNA content or ATP/GTP levels were noted.[3] |

Clinical Development and Discontinuation

This compound entered Phase I clinical trials in 2010, with studies including NCT01159808 and NCT01250366 designed to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and HCV-infected patients. The compound progressed to Phase II trials, including NCT01425970 and NCT01629732, to assess its efficacy in combination with other direct-acting antivirals.[4][5][6]

In August 2012, Bristol Myers Squibb voluntarily suspended the Phase II studies due to a serious safety issue.[7] A patient in one of the trials developed heart failure, which ultimately led to their death.[4] Subsequent investigation revealed that nine patients had been hospitalized with heart and kidney toxicity.[4] This led to the U.S. Food and Drug Administration (FDA) placing a clinical hold on the compound and the eventual discontinuation of its development in the interest of patient safety.[4]

Investigating the Mechanism of Toxicity: The Mitochondrial Connection

The unexpected and severe toxicity observed in the clinic prompted extensive nonclinical investigations to elucidate the underlying mechanism. The leading hypothesis centered on mitochondrial dysfunction, a known risk for nucleoside/nucleotide analogs which can interfere with mitochondrial polymerases.

Signaling Pathway of this compound and Postulated Toxicity

This compound, as a prodrug, is metabolized intracellularly to its active triphosphate form. While the intended target is the viral HCV NS5B polymerase, this active metabolite can also be recognized by host polymerases, including the mitochondrial RNA polymerase (POLRMT).

References

- 1. pmlive.com [pmlive.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of this compound, a Guanosine Nucleotide Analogue, on Mitochondrial DNA Synthesis and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. This compound | MedPath [trial.medpath.com]

- 6. IDX-189 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. BMS Suspends Study of Nucleotide BMS094 Formerly INX189 [natap.org]

INX-08189: A Technical Overview of Antiviral Properties and Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

INX-08189, also known as BMS-986094, is a potent nucleotide analog inhibitor of the hepatitis C virus (HCV). Developed as a phosphoramidate prodrug of 6-O-methyl-2′-C-methyl guanosine, it is designed for efficient delivery to the liver, where it is converted to its active triphosphate form.[1] This active metabolite, 2′-C-methyl guanosine triphosphate (2′-C-MeGTP), acts as a non-obligate chain terminator of the HCV NS5B RNA-dependent RNA polymerase (RdRp), effectively halting viral replication.[1] This document provides a comprehensive technical overview of the antiviral properties, mechanism of action, and experimental data related to INX-08189.

Core Antiviral Properties

INX-08189 demonstrates potent and rapid inhibition of HCV replication across multiple genotypes.[1] Its efficacy is attributed to the efficient intracellular conversion to the active 2′-C-MeGTP.

In Vitro Potency

INX-08189 has shown high potency in cell-based HCV replicon assays. The 50% effective concentration (EC50) values highlight its sub-micromolar activity against various HCV genotypes.

| Parameter | HCV Genotype 1a | HCV Genotype 1b | HCV Genotype 2a | Cell Line | Exposure Time | Reference |

| EC50 | 12 nM | 10 ± 6 nM | 0.9 nM | Huh-7 | 72 hours | [1][2] |

| EC50 | 35 ± 8 nM | Huh-7 | 24 hours | [1][2] | ||

| EC90 | 40 nM | Huh-7 | Not Specified | [1] | ||

| CC50 | 7.01 µM | Huh-7 | 72 hours | [2] |

Intracellular Active Metabolite Concentration

The antiviral activity of INX-08189 is directly related to the intracellular concentration of its active triphosphate form, 2′-C-MeGTP.

| Parameter | Value | Cell Line | Condition | Reference |

| 2′-C-MeGTP for 90% inhibition | 2.43 ± 0.42 pmol/10^6 cells | Huh-7 | 40 nM INX-08189 | [1] |

| Calculated liver tissue concentration for 90% inhibition | 243 pmol/g | [1] |

Resistance Profile

Resistance to INX-08189 has been associated with a specific mutation in the viral target.

| Mutation | Gene | Fold Reduction in Sensitivity | EC90 for Mutant | Reference |

| S282T | NS5b | ~10-fold | 344 ± 170 nM | [1] |

Synergy Studies

INX-08189 has demonstrated synergistic antiviral effects when used in combination with other antiviral agents.

| Combination Agent | Effect | Target Replicons | Reference |

| Ribavirin | Significant synergy | Wild-type and S282T-expressing replicons | [1] |

Mechanism of Action

INX-08189 is a double prodrug designed to overcome the limitations of its parent nucleoside, 2′-C-methylguanosine, which has poor cell penetration and inefficient intracellular phosphorylation.[1][3] The phosphoramidate "ProTide" and 6-O-methoxy base moieties enhance its lipophilicity and facilitate its conversion to the active monophosphate form.[3][4]

The mechanism involves the following key steps:

-

Oral Administration and Absorption: INX-08189 is orally bioavailable.

-

Hepatic Targeting and Intracellular Conversion: The prodrug is efficiently taken up by hepatocytes. Intracellular enzymes cleave the phosphoramidate and 6-O-methoxy groups, leading to the formation of 2′-C-methylguanosine monophosphate.[1]

-

Phosphorylation to Active Triphosphate: Cellular kinases further phosphorylate the monophosphate to the active 2′-C-methylguanosine triphosphate (2′-C-MeGTP).[1]

-

Inhibition of HCV NS5B Polymerase: 2′-C-MeGTP acts as a substrate for the HCV NS5B RNA-dependent RNA polymerase. Its incorporation into the growing viral RNA chain leads to non-obligate chain termination, thus inhibiting viral replication.[1]

Figure 1: Mechanism of action of INX-08189.

Experimental Protocols

While specific, detailed protocols from the original studies are not publicly available, the following sections describe the general methodologies for the key experiments cited.

HCV Replicon Assay

This cell-based assay is used to determine the antiviral potency of a compound.

Objective: To measure the inhibition of HCV RNA replication in a cell line containing a subgenomic HCV replicon.

General Protocol:

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are cultured in appropriate media.

-

Compound Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of INX-08189. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase assay).

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

-

Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to measure the cytotoxicity of the compound (CC50) in the same cell line.

Figure 2: HCV Replicon Assay Workflow.

Intracellular Triphosphate Analysis

This assay quantifies the amount of the active triphosphate metabolite within the cells.

Objective: To measure the intracellular concentration of 2′-C-MeGTP in cells treated with INX-08189.

General Protocol:

-

Cell Treatment: Huh-7 cells are treated with a known concentration of INX-08189 (e.g., 40 nM).

-

Cell Lysis: After a specified incubation period, the cells are harvested and lysed to release the intracellular contents.

-

Extraction: The cell lysate is subjected to an extraction procedure (e.g., using methanol) to isolate the nucleotide triphosphates.

-

Quantification by LC-MS/MS: The extracted sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of 2′-C-MeGTP.

-

Data Normalization: The quantified amount of 2′-C-MeGTP is normalized to the cell number (e.g., pmol/10^6 cells).

Figure 3: Intracellular Triphosphate Analysis Workflow.

Clinical Development and Safety

INX-08189 progressed into human clinical trials for the treatment of chronic HCV infection.[3] Early-phase studies in healthy volunteers showed that once-daily oral doses were well-tolerated.[5] In a 7-day study in treatment-naïve genotype-1 HCV patients, INX-08189 resulted in a significant, dose-dependent reduction in median plasma HCV RNA levels.[5] The most common adverse event reported was headache.[5] However, the clinical development of INX-08189 (this compound) was halted due to reports of severe adverse events, including cardiotoxicity, and one patient death in a Phase II trial.[4] No evidence of mitochondrial toxicity was observed in preclinical studies in HepG2 and CEM human cell lines.[1]

Conclusion

INX-08189 is a potent inhibitor of HCV replication that targets the viral NS5B polymerase. Its design as a double prodrug allows for efficient delivery and intracellular activation. While it demonstrated significant antiviral efficacy in preclinical and early clinical studies, its development was terminated due to safety concerns. The data and methodologies associated with INX-08189 provide valuable insights for the development of future nucleotide analog antiviral therapies.

References

- 1. INX-08189, a Phosphoramidate Prodrug of 6-O-Methyl-2′-C-Methyl Guanosine, Is a Potent Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis and evaluation of a novel double pro-drug: INX-08189. A new clinical candidate for hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. edg1.precisionir.com [edg1.precisionir.com]

BMS-986094: A Technical Overview of a Guanosine Nucleotide Analogue for HCV

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986094 (also known as INX-08189) is a phosphoramidate prodrug of 2'-C-methylguanosine, a guanosine nucleotide analogue developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Despite demonstrating significant antiviral potency, its clinical development was halted in Phase II trials due to unforeseen cardiotoxicity and renal toxicity.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the proposed mechanisms underlying its toxicity.

Mechanism of Action

This compound is designed as a liver-targeting prodrug. Following oral administration, it is efficiently absorbed and metabolized, primarily in hepatocytes, to its active triphosphate form, 2'-C-methylguanosine triphosphate (2'-C-MeGTP).[1][2] This active metabolite acts as a competitive inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[6] By mimicking the natural guanosine triphosphate, 2'-C-MeGTP is incorporated into the nascent viral RNA strand. The 2'-C-methyl modification then acts as a chain terminator, preventing further elongation of the RNA chain and thereby halting viral replication.[6]

dot

Mechanism of action of this compound in hepatocytes.

Quantitative Data

The antiviral potency and cytotoxic profile of this compound and its active metabolite have been characterized in various in vitro and in vivo models.

| Parameter | Value | Conditions | Reference |

| EC50 | 35 nM | Huh-7 cells, 24 h | [1][2] |

| 10 ± 6 nM | HCV genotype 1b replicon, 72 h | [7][8] | |

| 12 nM | HCV genotype 1a replicon, 72 h | [2] | |

| 0.9 nM | HCV genotype 2a replicon, 72 h | [2] | |

| EC90 | 344 ± 170 nM | S282T mutant replicon | [7][8] |

| CC50 | 7.01 μM | Huh-7 cells, 72 h | [2] |

| IC50 (2'-C-Me-UTP) | 0.25 ± 0.04 μM | Against NS5B polymerase | [9] |

| Intracellular 2'-C-MeGTP for EC90 | 2.43 ± 0.42 pmol/106 cells | - | [7][8] |

Experimental Protocols

HCV Replicon Assay for Antiviral Potency

This assay is used to determine the concentration of the compound that inhibits HCV RNA replication by 50% (EC50).

-

Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, and G418 for selection.

-

Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

-

Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay. A housekeeping gene (e.g., GAPDH) is used for normalization.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Cardiotoxicity Assessment using human iPSC-derived Cardiomyocytes (hiPSC-CMs)

This protocol outlines the assessment of this compound's effects on cardiomyocyte function.

-

Cell Culture: hiPSC-CMs are cultured according to the manufacturer's instructions to form a spontaneously beating syncytium.

-

Compound Treatment: Cells are exposed to various concentrations of this compound (e.g., 0.3–3 µM) for an extended period (e.g., up to 144 hours) to assess chronic toxicity.[10]

-

Motion Analysis: A motion vector analysis system is used to record the contractile and relaxation velocities of the cardiomyocyte monolayer at different time points.[10]

-

Calcium Transient Assay:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).

-

The fluorescence intensity, which corresponds to the intracellular calcium concentration, is recorded over time using a high-speed camera.

-

Parameters such as calcium amplitude and transient duration at 50% decay (CTD50) are analyzed.[10]

-

-

Gene Expression Analysis:

-

After treatment, total RNA is extracted from the hiPSC-CMs.

-

Quantitative RT-PCR is performed to measure the expression levels of genes involved in calcium handling, such as CACNA1C, RYR2, and NCX1.[10]

-

dot

Workflow for in vitro assessment of this compound.

Toxicity Profile

The clinical development of this compound was terminated due to serious cardiac and renal adverse events.[11] Nonclinical studies have aimed to elucidate the underlying mechanisms.

Cardiotoxicity

Studies using hiPSC-CMs have shown that chronic exposure to this compound leads to impaired contractility.[12] This dysfunction is not an acute effect but develops over several days of treatment. The primary mechanism appears to be the disruption of intracellular calcium homeostasis. This compound has been shown to decrease the amplitude of calcium transients and prolong their duration in a concentration- and time-dependent manner.[10] This is correlated with a significant downregulation of key calcium-handling genes, including CACNA1C (encoding the alpha-1 subunit of the L-type calcium channel), RYR2 (encoding the ryanodine receptor 2), and NCX1 (encoding the sodium-calcium exchanger 1).[10]

dot

References

- 1. BMS 986094 | RNA Polymerase | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Detecting this compound Cardiotoxicity Using Chronic Multiplatform Assay - Evotec [evotec.com]

- 4. Understanding this compound Cardiotoxicity Using Human iPSC-Derived Cardiomyocytes - Evotec [evotec.com]

- 5. Effects of this compound, a Guanosine Nucleotide Analogue, on Mitochondrial DNA Synthesis and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. INX-08189, a Phosphoramidate Prodrug of 6-O-Methyl-2′-C-Methyl Guanosine, Is a Potent Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. INX-08189, a phosphoramidate prodrug of 6-O-methyl-2'-C-methyl guanosine, is a potent inhibitor of hepatitis C virus replication with excellent pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic cardiotoxicity assessment of this compound, a guanosine nucleotide analogue, using human iPS cell-derived cardiomyocytes [jstage.jst.go.jp]

- 11. From the Cover: Investigative Nonclinical Cardiovascular Safety and Toxicology Studies with this compound, an NS5b RNA-Dependent RNA Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chronic cardiotoxicity assessment of this compound, a guanosine nucleotide analogue, using human iPS cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Potent HCV Inhibitor: A Technical Guide to BMS-986094

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986094 (formerly known as INX-189) emerged as a promising, potent, pan-genotypic inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. A guanosine nucleotide analogue prodrug, it demonstrated impressive antiviral activity in preclinical studies and early clinical trials. However, its development was abruptly halted in Phase II clinical trials due to severe cardiotoxicity and nephrotoxicity, leading to one patient's death and multiple hospitalizations.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action in HCV replication inhibition, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its metabolic pathway and experimental workflows. While its clinical journey was cut short, the study of this compound offers valuable insights into the development of nucleotide inhibitors and the critical importance of off-target toxicity screening.

Mechanism of Action: A Prodrug Approach to Polymerase Inhibition

This compound is a phosphoramidate prodrug of a 2'-C-methyl guanosine analogue.[3][4][5] This design facilitates oral bioavailability and efficient delivery to the liver, the primary site of HCV replication.[3] Once inside hepatocytes, this compound undergoes metabolic activation to its triphosphate form, 2'-C-methylguanosine triphosphate (2'-C-MeGTP).[4][6] This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for the replication of the viral genome.[6][7] By mimicking the natural guanosine triphosphate, 2'-C-MeGTP is incorporated into the nascent viral RNA strand, leading to chain termination and the cessation of viral replication.[8]

In Vitro Efficacy: Potent and Pan-Genotypic Activity

This compound demonstrated potent inhibitory activity against various HCV genotypes in in vitro replicon assays. The 50% effective concentration (EC50) values were in the low nanomolar range, highlighting its high potency.

| HCV Genotype | Cell Line | EC50 (nM) | Cytotoxicity (CC50, µM) in Huh-7 | Reference |

| Genotype 1a | Huh-7 | 12 | 7.01 | [4] |

| Genotype 1b | Huh-7 | 10 | 7.01 | [4] |

| Genotype 2a | Huh-7 | 0.9 | 7.01 | [4] |

| Genotype 1b | Huh-7 | 35 (at 24h) | Not Specified | [3][6] |

Clinical Antiviral Activity: Phase 1b Monotherapy Data

In a Phase 1b clinical trial involving treatment-naïve patients with HCV genotype 1, once-daily oral administration of INX-189 (the original designation for this compound) for seven days resulted in a dose-dependent reduction in HCV RNA levels.

| INX-189 Daily Dose (mg) | Median HCV RNA Reduction (log10 IU/mL) | Reference |

| 9 | -0.64 | [9] |

| 25 | -1.00 | [9] |

| 50 | -1.47 | [9] |

| 100 | -2.53 | [9] |

The combination of INX-189 with ribavirin showed even greater antiviral activity, with a 25 mg dose of INX-189 plus ribavirin resulting in a median HCV RNA reduction of -1.56 log10 IU/mL, and a 100 mg dose with ribavirin leading to a -3.79 log10 IU/mL reduction.[9][10]

Resistance Profile

As with many antiviral agents, the potential for resistance development is a key consideration. For this compound, the S282T substitution in the HCV NS5B polymerase has been identified as a mutation that confers reduced susceptibility.[6] In replicons expressing the S282T mutant, the potency of this compound was reduced by approximately 10-fold.[6]

Experimental Protocols

HCV Replicon Inhibition Assay

The in vitro antiviral activity of this compound was primarily determined using HCV replicon assays. This cell-based system allows for the study of HCV RNA replication without the production of infectious virus particles.

Objective: To determine the concentration of this compound required to inhibit 50% of HCV replicon replication (EC50).

Materials:

-

Huh-7 (or derivative) cell lines stably expressing an HCV subgenomic replicon (e.g., genotype 1a, 1b, or 2a). These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[11]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

-

This compound, dissolved in a suitable solvent like DMSO.

-

Luciferase assay reagent.

-

Cytotoxicity assay reagent (e.g., Calcein AM).[11]

-

384-well plates.

Methodology:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of this compound in DMSO and add them to the cell plates. Include appropriate controls: a vehicle control (DMSO only) and a positive control (a known HCV inhibitor).[11]

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[4]

-

Quantification of Replication and Cytotoxicity:

-

Data Analysis:

-

Normalize the luciferase data to the vehicle control.

-

Plot the normalized data against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Similarly, calculate the 50% cytotoxic concentration (CC50) from the viability data.

-

The selectivity index (SI) is calculated as CC50/EC50.

-

NS5B Polymerase Biochemical Assay

This in vitro assay directly measures the inhibitory effect of the active metabolite of this compound on the enzymatic activity of purified HCV NS5B polymerase.

Objective: To determine the concentration of 2'-C-MeGTP that inhibits 50% of the NS5B polymerase activity (IC50).

Materials:

-

Purified, recombinant HCV NS5B polymerase.

-

RNA template/primer, such as poly(A)/oligo(U).

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled or fluorescently labeled rNTP.

-

2'-C-MeGTP (the active metabolite of this compound).

-

Assay buffer containing appropriate salts (e.g., MgCl2), a reducing agent (e.g., DTT), and a detergent.

-

Filter plates or other means to separate incorporated from unincorporated nucleotides.

-

Scintillation counter or fluorescence reader.

Methodology:

-

Reaction Setup: In a multi-well plate, combine the assay buffer, NS5B polymerase, and the RNA template/primer.

-

Inhibitor Addition: Add serial dilutions of 2'-C-MeGTP.

-

Initiation of Reaction: Start the polymerization reaction by adding the mixture of rNTPs (including the labeled rNTP).

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a set period.

-

Termination and Separation: Stop the reaction (e.g., by adding EDTA) and separate the newly synthesized, labeled RNA from the unincorporated labeled nucleotides using a filter plate that binds the RNA.

-

Quantification: Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of 2'-C-MeGTP relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.

The Downfall: Clinical Toxicity

Despite its potent antiviral activity, the clinical development of this compound was terminated during a Phase II study due to severe adverse events.[1] A patient receiving a 200 mg dose experienced rapidly progressive heart failure, which ultimately led to death.[2] Further investigation revealed that a significant number of patients treated with this compound showed evidence of cardiac dysfunction, including reduced left ventricular ejection fraction.[2] In addition to cardiotoxicity, renal toxicity was also observed.[2] While the exact molecular mechanism of this toxicity is not fully elucidated, it is hypothesized to be related to off-target effects, potentially involving the inhibition of host cell RNA polymerases, such as mitochondrial RNA polymerase, although studies have shown it to be a weak inhibitor of this enzyme.[8][12][13]

Conclusion

This compound represents a cautionary tale in drug development. Its journey from a highly promising, potent, and pan-genotypic HCV inhibitor to a discontinued drug candidate underscores the critical importance of thorough preclinical safety and toxicology assessments. While its mechanism of action as an inhibitor of HCV replication via the NS5B polymerase is well-defined and serves as a valuable case study for researchers, the unforeseen and severe off-target toxicities highlight the challenges in developing safe and effective nucleotide analogue antivirals. The data and methodologies associated with this compound continue to inform the scientific community in the ongoing quest for novel antiviral therapies.

References

- 1. Bristol Myers Squibb - Bristol-Myers Squibb Discontinues Development of this compound, an Investigational NS5B Nucleotide for the Treatment of Hepatitis C [news.bms.com]

- 2. Failed HCV Drug Cardiotoxic in 40% of Treated Patients [medscape.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. INX-08189, a Phosphoramidate Prodrug of 6-O-Methyl-2′-C-Methyl Guanosine, Is a Potent Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. BMS 986094 | RNA Polymerase | Tocris Bioscience [tocris.com]

- 7. BMS Suspends Study of Nucleotide BMS094 Formerly INX189 [natap.org]

- 8. Biochemical Characterization of the Active Anti-Hepatitis C Virus Metabolites of 2,6-Diaminopurine Ribonucleoside Prodrug Compared to Sofosbuvir and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitex Reports Positive Safety and Antiviral Data from Its Phase 1b Study of HCV Nucleotide Inhibitor INX-189 [natap.org]

- 10. New Data Reported on INX-189, HCV Nucleotide [natap.org]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Effects of this compound, a Guanosine Nucleotide Analogue, on Mitochondrial DNA Synthesis and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Intracellular Journey of BMS-986094: A Technical Guide to its Prodrug Activation

For Researchers, Scientists, and Drug Development Professionals

BMS-986094, a once-promising antiviral agent for the treatment of Hepatitis C Virus (HCV), represents a significant case study in prodrug design and metabolism. This technical guide provides an in-depth exploration of the core mechanisms underlying the intracellular activation of this compound, transforming the administered compound into its pharmacologically active form. The following sections detail the metabolic pathway, present key quantitative data, and outline the experimental methodologies used to elucidate this process.

The "ProTide" Strategy and Metabolic Transformation of this compound

This compound is a phosphoramidate prodrug, specifically a "ProTide," of a 2'-C-methylguanosine analog. This strategic chemical modification is designed to enhance cell permeability and bypass the often inefficient initial intracellular phosphorylation step, a common hurdle for nucleoside analog drugs. The activation of this compound is a multi-step enzymatic cascade that ultimately yields the active triphosphate metabolite, 2'-C-methylguanosine triphosphate (2'-C-MeGTP). This active form then acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, terminating viral replication.[1]

The activation pathway can be conceptually divided into two main phases: the cleavage of the phosphoramidate moiety and the modification of the guanine base.

Phase 1: Unmasking the Monophosphate

The initial steps in the activation of this compound involve the enzymatic removal of the masking groups on the phosphate moiety. This process is characteristic of ProTide prodrugs and is primarily mediated by two classes of enzymes:

-

Carboxylesterases (CESs) and Cathepsin A (CatA): These hydrolases are responsible for the initial cleavage of the ester bond within the phosphoramidate group.[1]

-

Histidine Triad Nucleotide-binding Protein 1 (HINT1): Following the initial hydrolysis, HINT1 cleaves the P-N bond of the phosphoramidate, releasing the amino acid and yielding the monophosphorylated nucleoside analog.[1]

Phase 2: Base Modification and Final Phosphorylation

A key feature of this compound is the presence of a 6-O-methyl group on the guanine base. This modification must be removed for the drug to be fully active.

-

Demethylation: While the precise enzyme responsible for the demethylation of the 6-O-methylguanosine intermediate of this compound is not definitively stated in the provided search results, a similar phosphoramidate prodrug, PSI-353661, undergoes hydrolysis of a methoxyl group at the O(6)-position of the guanine base by adenosine deaminase-like protein 1 (ADAL1) . It is plausible that a similar enzymatic mechanism is involved in the activation of this compound.

-

Sequential Phosphorylation: Once the 2'-C-methylguanosine monophosphate is formed, it is subsequently phosphorylated by cellular kinases to the diphosphate and finally to the active 2'-C-methylguanosine triphosphate (2'-C-MeGTP).

The following diagram illustrates the proposed metabolic activation pathway of this compound.

Quantitative Analysis of this compound and its Metabolites

The following tables summarize the available quantitative data regarding the efficacy and metabolism of this compound.

Table 1: In Vitro Efficacy of this compound against HCV Genotypes

| HCV Genotype | EC50 (nM) | Cell Line | Reference |

| 1a | 12 | Huh-7 | [2] |

| 1b | 10 | Huh-7 | [2] |

| 2a | 0.9 | Huh-7 | [2] |

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Reference |

| Huh-7 | 7.01 | [2] |

| CEM | >20 (no effect on mitochondrial copy number at 1 µM for 14 days) | [2] |

| HepG2 | No effect on mitochondrial copy number | [2] |

Table 3: Bioanalytical Method Parameters for this compound and Metabolites

| Analyte | LLOQ (ng/mL) | Linear Range (ng/mL) | Matrix | Analytical Method | Reference |

| INX-08032 | 1.00 | 1.00 - 500.00 | Acidified Mouse Plasma | LC-MS/MS | [1] |

Experimental Protocols

While detailed, step-by-step protocols for the enzymatic assays of this compound activation are not publicly available, the general methodologies can be inferred from studies on similar ProTide prodrugs and the bioanalytical methods developed for this compound.

In Vitro Metabolism in Human Hepatocytes

Objective: To determine the rate of metabolism of this compound and the formation of its metabolites in a metabolically competent cell system.

Methodology:

-

Cell Culture: Cryopreserved human hepatocytes are thawed and plated in collagen-coated multi-well plates. Cells are allowed to attach and form a monolayer.

-

Incubation: this compound, at various concentrations, is added to the culture medium and incubated with the hepatocytes for different time points.

-

Sample Collection: At each time point, both the cell culture medium and the cells are collected.

-

Metabolite Extraction:

-

Medium: The medium is treated with a protein precipitation agent (e.g., acetonitrile) to remove proteins.

-

Cells: The cell monolayer is washed, and intracellular metabolites are extracted using a suitable solvent (e.g., methanol/water mixture).

-

-

Analysis: The extracted samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites, including the monophosphate and triphosphate forms.

The following diagram outlines a general workflow for an in vitro metabolism study.

Bioanalytical Method for Quantification using LC-MS/MS

Objective: To accurately measure the concentrations of this compound and its metabolites in biological matrices.

Methodology:

-

Sample Preparation: Biological samples (plasma, tissue homogenates) are subjected to protein precipitation and/or solid-phase extraction to isolate the analytes of interest. For tissue samples, immediate homogenization and extraction in the presence of phosphatase inhibitors are critical for the stability of the triphosphate metabolite.[1]

-

Chromatographic Separation: The extracted analytes are separated using a liquid chromatography system. For the highly polar triphosphate metabolite, mixed-mode chromatography combining anion exchange and reversed-phase interactions is employed to achieve adequate retention and peak shape.[1]

-

Mass Spectrometric Detection: The separated analytes are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard to ensure selectivity and accuracy.

Conclusion

The activation of this compound is a sophisticated example of prodrug design, employing the ProTide strategy to efficiently deliver its active moiety into target cells. The multi-step enzymatic conversion, involving esterases, HINT1, and likely a demethylating enzyme such as ADAL1, highlights the complex interplay between a xenobiotic and cellular metabolic machinery. While the clinical development of this compound was halted due to toxicity, a thorough understanding of its activation pathway remains crucial for the future design of safer and more effective nucleoside analog prodrugs. The data and methodologies presented in this guide provide a foundational understanding for researchers in the field of drug metabolism and antiviral drug development.

References

- 1. Challenges and solutions in the bioanalysis of this compound and its metabolites including a highly polar, active nucleoside triphosphate in plasma and tissues using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct RNA N-demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates - PMC [pmc.ncbi.nlm.nih.gov]

BMS-986094: A Technical Guide on its Interaction with RNA-Dependent RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986094 (also known as INX-08189) is a phosphoramidate prodrug of 2'-C-methylguanosine, a nucleoside analog designed as a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), NS5b.[1] While demonstrating significant antiviral potency against HCV, its clinical development was terminated during Phase II trials due to severe cardiotoxicity and nephrotoxicity.[1][2] This guide provides a detailed overview of the mechanism of action of this compound, its quantitative effects on viral replication and host cell polymerases, and the experimental protocols used for its evaluation. Notably, a comprehensive search of publicly available scientific literature reveals no evidence of studies on the direct effect of this compound on the RNA-dependent RNA polymerase of the Respiratory Syncytial Virus (RSV). Therefore, this document will focus on its well-documented activity against HCV and its off-target mitochondrial effects.

Mechanism of Action

This compound is administered as a prodrug to enhance its cell permeability and facilitate its delivery to the liver, the primary site of HCV replication.[1] Once inside the host cell, it undergoes metabolic activation to its pharmacologically active triphosphate form, 2'-C-methylguanosine triphosphate (2'-C-MeGTP).[3]

The active 2'-C-MeGTP acts as a competitive inhibitor of the HCV NS5b polymerase. It mimics the natural guanosine triphosphate (GTP) substrate and is incorporated into the nascent viral RNA strand. The presence of the 2'-C-methyl group on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination of the elongating RNA molecule and thus halting viral replication.[3]

However, the clinical toxicity of this compound has been linked to its off-target effects, particularly the inhibition of human mitochondrial RNA polymerase (POLRMT).[3][4] The active metabolite, 2'-C-MeGTP, can be utilized as a substrate by POLRMT, leading to the inhibition of mitochondrial RNA transcription. This disruption of mitochondrial gene expression is believed to be a key contributor to the observed cardiac and renal toxicities.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active metabolite.

Table 1: Antiviral Activity of this compound against HCV

| Parameter | Virus/Cell Line | Value | Reference |

| EC50 (24h) | HCV Genotype 1b (Huh-7 cells) | 35 nM | |

| EC50 (72h) | HCV Genotype 1a | 12 nM | [1] |

| EC50 (72h) | HCV Genotype 1b | 10 nM | [1] |

| EC50 (72h) | HCV Genotype 2a | 0.9 nM | [1] |

| CC50 (72h) | Huh-7 cells | 7.01 µM |

Table 2: Off-Target Activity and Toxicity

| Parameter | Target/Cell Line | Value | Reference |

| Mitochondrial Transcription Inhibition | Huh-7 cells | Detectable at 10 µM | [3] |

| Mitochondrial Copy Number Decrease | CEM cells (14 days) | No effect at 1 µM | |

| Mitochondrial Copy Number Decrease | CEM cells (3 days) | 11% decrease at 20 µM |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

HCV Replicon Assay (for EC50 Determination)

This assay is used to determine the potency of a compound in inhibiting HCV RNA replication within a cellular context.

Methodology:

-

Cell Culture: Huh-7 cells stably expressing an HCV subgenomic replicon are used. These replicons typically contain a reporter gene, such as luciferase, whose expression is dependent on viral RNA replication.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24 or 72 hours) to allow for compound activity.

-

Lysis and Reporter Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).

-

Data Analysis: The reporter signal is normalized to untreated controls, and the data are fitted to a dose-response curve to calculate the 50% effective concentration (EC50).

Cytotoxicity Assay (for CC50 Determination)

This assay measures the concentration of a compound that causes a 50% reduction in cell viability.

Methodology:

-

Cell Culture: A relevant cell line (e.g., Huh-7) is seeded in multi-well plates.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated for a period that corresponds to the antiviral assay (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay.

-

Data Analysis: The viability data are normalized to untreated controls, and a dose-response curve is generated to determine the 50% cytotoxic concentration (CC50).

Mitochondrial Transcription Inhibition Assay

This assay assesses the off-target effect of a compound on mitochondrial RNA synthesis.

Methodology:

-

Cell Culture and Treatment: Human cell lines, such as Huh-7 or HepG2, are cultured and treated with this compound at various concentrations.

-

RNA Isolation: Total RNA is extracted from the treated and control cells.

-

Reverse Transcription and Quantitative PCR (RT-qPCR): The levels of specific mitochondrial gene transcripts (e.g., MT-ND1, MT-COXII) are quantified using RT-qPCR.

-

Data Analysis: The expression of mitochondrial genes is normalized to the expression of a housekeeping gene encoded by the nuclear genome. The relative transcript levels in treated cells are then compared to those in untreated control cells to determine the extent of inhibition.

Conclusion

This compound is a potent inhibitor of the HCV NS5b RNA-dependent RNA polymerase, demonstrating low nanomolar efficacy in cell-based assays. Its mechanism of action involves intracellular conversion to an active triphosphate metabolite that acts as a chain terminator of viral RNA synthesis. However, the clinical development of this compound was halted due to significant cardiotoxicity and nephrotoxicity. These adverse effects are strongly linked to the off-target inhibition of human mitochondrial RNA polymerase, leading to mitochondrial dysfunction. While the study of this compound provides valuable insights into the development of nucleotide analog inhibitors and the importance of assessing off-target mitochondrial toxicity, there is no available scientific literature to suggest its activity against the RNA-dependent RNA polymerase of the Respiratory Syncytial Virus. Future research in the field of broad-spectrum antiviral agents may explore the potential of other nucleotide analogs against a wider range of viral polymerases.

References

- 1. INX-08189, a Phosphoramidate Prodrug of 6-O-Methyl-2′-C-Methyl Guanosine, Is a Potent Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From the Cover: Investigative Nonclinical Cardiovascular Safety and Toxicology Studies with this compound, an NS5b RNA-Dependent RNA Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical Characterization of the Active Anti-Hepatitis C Virus Metabolites of 2,6-Diaminopurine Ribonucleoside Prodrug Compared to Sofosbuvir and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Characterization of the Active Anti-Hepatitis C Virus Metabolites of 2,6-Diaminopurine Ribonucleoside Prodrug Compared to Sofosbuvir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Intracellular Concentration of BMS-986094: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986094 is a phosphoramidate prodrug of a 2'-C-methylguanosine nucleotide analog, INX-08189, which was developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Despite promising antiviral activity, its clinical development was terminated due to significant cardiotoxicity and nephrotoxicity observed in Phase II trials.[1][2] This toxicity was linked to the accumulation of its active triphosphate metabolite, INX-09114, in cardiac and renal tissues.[3] This technical guide provides a comprehensive overview of the cellular uptake, intracellular metabolism, and concentration of this compound and its metabolites. It includes a compilation of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of key pathways and workflows.

Cellular Uptake Mechanism

The precise cellular uptake mechanism of the prodrug this compound has not been definitively elucidated in publicly available literature. However, as a nucleoside analog prodrug, its entry into cells is likely mediated by one or more nucleoside transporters.[4][5] The human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) are the primary carriers for natural nucleosides and many nucleoside analog drugs.[4] The lipophilic modifications in the prodrug structure may also facilitate passive diffusion across the cell membrane. Further investigation would be required to identify the specific transporters involved in this compound uptake.

Intracellular Metabolism and Activation

Once inside the cell, this compound undergoes a multi-step metabolic conversion to its pharmacologically active triphosphate form, INX-09114. This bioactivation pathway is crucial for its antiviral efficacy.[1] The proposed metabolic cascade is as follows:

-

Ester Hydrolysis: The initial step involves the hydrolysis of the carboxyl ester moiety, a reaction likely catalyzed by intracellular esterases such as cathepsin A (CatA) and carboxylesterase 1 (CES1).[1]

-

Phosphoramidate Cleavage: Subsequently, the phosphoramidate bond is cleaved. This step is thought to involve the histidine triad nucleotide-binding protein 1 (Hint1), releasing the monophosphate metabolite.[1]

-

Phosphorylation: The newly formed 2'-C-methylguanosine monophosphate is then sequentially phosphorylated by cellular kinases. Guanylate kinase likely catalyzes the conversion to the diphosphate, which is then converted to the active triphosphate metabolite, INX-09114, by nucleoside diphosphate kinase.[1]

Figure 1: Metabolic activation pathway of this compound.

Mechanism of Action

The active triphosphate metabolite, INX-09114, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. By mimicking the natural guanosine triphosphate substrate, it becomes incorporated into the nascent viral RNA chain, leading to premature chain termination and the cessation of viral replication.[6]

Figure 2: Mechanism of HCV NS5B polymerase inhibition.

Quantitative Data on Intracellular Concentrations

The intracellular accumulation of this compound and its metabolites has been studied in various in vitro and in vivo models. The data highlights a more efficient formation and accumulation of the active triphosphate metabolite, INX-09114, in human cardiomyocytes compared to hepatocytes.[3]

Table 1: In Vitro Metabolism of this compound in Human Hepatocytes (HHs) and Human Cardiomyocytes (HCMs) [3]

| Cell Type | Metabolite | Concentration (pmol/10^6 cells) at 24h (10 µM this compound) |

| HHs | This compound | ~10 |

| M2 (Nucleoside) | ~25 | |

| INX-09114 (Triphosphate) | ~50 | |

| HCMs | This compound | ~20 |

| M2 (Nucleoside) | ~15 | |

| INX-09114 (Triphosphate) | ~150 |

Table 2: Tissue Distribution of this compound and Metabolites in Cynomolgus Monkeys (3 weeks of 15 or 30 mg/kg/day dosing) [3]

| Tissue | Analyte | Concentration Range (ng/mL or ng/g) |

| Plasma | M2 (Nucleoside) | Major analyte (66-68% of AUC) |

| Heart | INX-09114 (Triphosphate) | 2,610 - 4,280 |

| This compound | ≤ 4,400 (in Diaphragm) | |

| M2 (Nucleoside) | ≤ 1,360 | |

| Kidney | INX-09114 (Triphosphate) | High concentrations, remained high (≤1,870) 3 weeks post-dose |

| M2 (Nucleoside) | ≤ 1,360 |

Experimental Protocols

In Vitro Cellular Uptake and Metabolism Assay

This protocol provides a general framework for assessing the intracellular uptake and metabolism of this compound in cultured cells.

Figure 3: Experimental workflow for in vitro cellular uptake and metabolism.

Methodology Details:

-

Cell Culture:

-

Human hepatocytes (primary or cell lines like HepG2, Huh-7) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured in appropriate media and conditions.[7]

-

Cells are seeded in 6- or 12-well plates and grown to a confluent monolayer.

-

-

Drug Incubation:

-

On the day of the experiment, the culture medium is removed, and cells are washed with a pre-warmed buffer.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to fresh culture medium at final concentrations typically ranging from 1 to 10 µM.[7]

-

Cells are incubated with the drug for a time course (e.g., 0, 2, 4, 8, 24 hours) at 37°C.

-

-

Metabolite Extraction:

-

At each time point, the drug-containing medium is aspirated, and the cells are rapidly washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Intracellular metabolites are extracted by adding a cold extraction solution, such as 70% methanol, and incubating at -20°C.

-

The cell lysate is scraped and transferred to a microcentrifuge tube.

-

The samples are centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

-

The resulting supernatant, containing the intracellular analytes, is collected for analysis.

-

-

LC-MS/MS Analysis:

-

The extracts are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9]

-

Chromatographic separation is typically achieved using a C18 or a specialized column for polar molecules.

-

Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its metabolites (monophosphate, diphosphate, and triphosphate forms).

-

Absolute quantification is achieved by using a standard curve prepared with authentic standards of each analyte.

-

The final concentrations are normalized to the number of cells or the total protein content in each well.

-

Conclusion

The cellular pharmacology of this compound is characterized by its efficient intracellular conversion to the active triphosphate metabolite, INX-09114. While this metabolic activation is key to its antiviral activity against HCV, the high and persistent accumulation of INX-09114, particularly in cardiomyocytes and renal cells, is strongly correlated with the compound's observed toxicity.[3] The data underscores the critical importance of evaluating the intracellular pharmacokinetics of nucleotide prodrugs in relevant cell types during preclinical development to better predict potential tissue-specific toxicities. A thorough understanding of the transporters involved in the uptake of such compounds could further aid in the design of safer and more effective antiviral therapies.

References

- 1. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor PSI-353661 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detecting this compound Cardiotoxicity Using Chronic Multiplatform Assay - Evotec [evotec.com]

- 3. In Vitro Metabolite Formation in Human Hepatocytes and Cardiomyocytes and Metabolism and Tissue Distribution in Monkeys of the 2'-C-Methylguanosine Prodrug this compound : Potential Role in Clinical Cardiovascular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transporters that translocate nucleosides and structural similar drugs: structural requirements for substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound, a Guanosine Nucleotide Analogue, on Mitochondrial DNA Synthesis and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Revolutionizing Cardiotoxicity Screening: A Detailed Application Note and Protocol for Studying BMS-986094 Using iPSC-Derived Cardiomyocytes

For Immediate Release

SOUTH SAN FRANCISCO, CA – November 19, 2025 – In a significant advancement for preclinical cardiac safety assessment, researchers and drug development professionals now have access to a comprehensive guide for utilizing human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to evaluate the cardiotoxic effects of compounds like BMS-986094. This application note provides detailed protocols for assessing contractility, calcium handling, and electrophysiology, offering a robust in vitro platform to investigate mechanisms of drug-induced cardiac dysfunction.

This compound, a guanosine nucleotide analogue, was withdrawn from clinical trials due to unforeseen cardiotoxicity, highlighting the critical need for more predictive preclinical models.[1][2] Human iPSC-CMs have emerged as a highly relevant physiological tool for this purpose, capable of recapitulating key aspects of human cardiac biology in a dish.[2][3] Studies have demonstrated that this compound impairs the contractility of iPSC-CMs, a response mediated by a decrease in intracellular calcium transients.[1][2][3]

This application note provides researchers with the necessary tools to conduct their own investigations into the effects of this compound and other potential cardiotoxicants. By following the detailed methodologies outlined, scientists can generate critical data to inform drug development decisions and enhance patient safety.

Key Experimental Data Summary

The following tables summarize the quantitative effects of this compound on iPSC-CM function as reported in scientific literature.

Table 1: Effect of this compound on iPSC-CM Contractility

| Parameter | Concentration (µM) | Treatment Duration | Observed Effect |

| Contraction Velocity | 0.3 - 3 | Minimum 4 days | Dose-dependent decrease[3] |

| Relaxation Velocity | 0.3 - 3 | Minimum 4 days | Dose-dependent decrease[3] |

Table 2: Effect of this compound on iPSC-CM Calcium Transients

| Parameter | Concentration (µM) | Treatment Duration | Observed Effect |

| Calcium Amplitude | 0.3 - 3 | 48 and 96 hours | Concentration and time-dependent decrease[3] |

| Calcium Transient Duration 50 (CTD50) | 0.3 - 3 | 48 and 96 hours | Concentration and time-dependent changes[3] |

Table 3: Effect of this compound on iPSC-CM Electrophysiology (MEA)

| Parameter | Concentration (nM) | Treatment Duration | Observed Effect |

| Electrical Activity | > 80 | 14 days | Complete loss of electrical activity[4] |

| Na+ Peak Amplitude | 80 | 14 days | Increase[4] |

| Beat Rate | 80 | 14 days | Almost doubling of beat rate[4] |

| T-wave Amplitude | 80 | 14 days | Decrease[4] |

| ST-like segment | 80 | 14 days | Depression[4] |

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and the experimental approach, the following diagrams are provided.

Caption: Proposed mechanism of this compound-induced cardiotoxicity.

Caption: Overview of the experimental process.

Detailed Experimental Protocols

Protocol 1: iPSC-Derived Cardiomyocyte Culture

This protocol outlines the basic steps for culturing iPSC-CMs to prepare them for cardiotoxicity assays.

Materials:

-

Human iPSC-derived cardiomyocytes

-

iPSC-CM plating medium

-

iPSC-CM maintenance medium

-

Fibronectin-coated multi-well plates (e.g., 24-well or 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thaw cryopreserved iPSC-CMs according to the manufacturer's instructions.

-

Plate the cells onto fibronectin-coated multi-well plates at the recommended density.

-

Culture the cells in iPSC-CM plating medium for the initial 24-48 hours.

-

After the initial plating period, replace the medium with iPSC-CM maintenance medium.

-

Maintain the cells in culture, changing the medium every 2-3 days, until they form a confluent, spontaneously beating monolayer.

Protocol 2: Contractility Assay Using Video Microscopy

This protocol describes how to assess the contractile function of iPSC-CMs treated with this compound.

Materials:

-

Cultured iPSC-CMs in a multi-well plate

-

This compound stock solution

-

Vehicle control (e.g., DMSO)

-

Inverted microscope with a high-speed camera

-

Image analysis software with motion vector analysis capabilities

Procedure:

-

Prepare serial dilutions of this compound in iPSC-CM maintenance medium. Also, prepare a vehicle control.

-

Replace the medium in the wells with the prepared drug and control solutions.

-

Incubate the plate for the desired treatment duration (e.g., 48 hours, 96 hours, or longer for chronic studies).

-

Place the plate on the microscope stage, ensuring the temperature is maintained at 37°C.

-

Record videos of the beating cardiomyocytes in each well.

-

Use image analysis software to quantify contractility parameters such as contraction velocity, relaxation velocity, and beat rate.

Protocol 3: Calcium Transient Measurement

This protocol details the measurement of intracellular calcium transients in iPSC-CMs.

Materials:

-

Cultured iPSC-CMs in a multi-well plate (preferably with a clear bottom)

-

This compound stock solution

-

Vehicle control

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

-

Pluronic F-127

-